Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate
CAS No.: 16833-17-3
Cat. No.: VC21075441
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate - 16833-17-3](/images/no_structure.jpg)
Specification
CAS No. | 16833-17-3 |
---|---|
Molecular Formula | C21H23NO3 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | butyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
Standard InChI | InChI=1S/C21H23NO3/c1-3-4-15-25-21(23)14-9-17-5-10-19(11-6-17)22-16-18-7-12-20(24-2)13-8-18/h5-14,16H,3-4,15H2,1-2H3 |
Standard InChI Key | CULYZFOOJBHBNM-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Canonical SMILES | CCCCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is a Schiff base derivative containing both cinnamate and methoxybenzyl functional groups. The compound features an imine linkage (-C=N-) that forms the backbone of its structure, contributing to its distinctive properties. This chemical entity is classified under organic compounds with potential applications in materials science.
The compound is characterized by the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 16833-17-3 |
Molecular Formula | C21H23NO3 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | butyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
The structure consists of three primary components: a p-methoxybenzene group, an amino-phenyl linkage, and a cinnamate ester terminated with a butyl group. The integration of these components creates a conjugated system that contributes to its valuable optical properties.
Physical and Chemical Properties
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate exhibits specific physical and chemical properties that make it suitable for various applications, particularly in liquid crystal technology. Its appearance and stability characteristics are important considerations for both research and commercial applications.
Property | Description |
---|---|
Physical Form | Powder to crystal |
Color | Light yellow to Yellow to Orange |
Recommended Storage Temperature | 2-8°C |
Solubility | Soluble in organic solvents (specific solubility data not provided) |
The compound's physical characteristics, including its crystalline form and color range, are typical of Schiff base compounds with extended conjugation. The recommended storage temperature suggests moderate stability under controlled conditions, which is important for maintaining its chemical integrity during storage and handling .
Nomenclature and Synonym Identification
Due to its complex structure, Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is important for comprehensive literature searches and product sourcing.
The most common synonyms include:
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Butyl 4-(p-Anisalamino)cinnamate
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N-BUTYL 4-(P-ANISALAMINO)CINNAMATE
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Butyl 4-[(p-Anisylidene)amino]cinnamate
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4-(p-Anisalamino)cinnamic Acid Butyl Ester
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n-Butyl 4-methoxybenzilidene-4-aminocinnamate
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N-BUTYL 4'-METHOXYBENZYLIDENE-4-AMINOCINNAMATE
These synonyms reflect different naming conventions and structural emphasis points but refer to the same chemical entity .
Applications in Liquid Crystal Technology
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is particularly valued for its applications in materials science, with specific focus on liquid crystal technology. The compound's structural features contribute to its functionality in this field.
The primary applications include:
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Development of liquid crystal materials for display technologies
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Integration into optically functional materials
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Utilization in materials requiring specific optical properties
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Potential applications in photonic devices and sensors
The compound's extended conjugation, combined with its rigid structural components, makes it an ideal candidate for liquid crystal applications where molecular alignment and optical properties are critical performance factors.
Research Findings and Scientific Investigations
Research on Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate and similar compounds has revealed several important findings related to their properties and potential applications. While specific research on this exact compound is limited in the provided search results, investigations on similar Schiff base compounds provide valuable insights.
Key research findings include:
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Potential for developing chelating ligands from biologically active amines
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Structure-property relationships affecting optical characteristics
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Applications in materials science beyond liquid crystals
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Possible pharmaceutical applications based on structural analogs
Research on related compounds suggests that the structural features of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate may confer properties suitable for applications beyond liquid crystal technology, including potential biological activity.
Supplier | Product Number | Package Size | Price (USD) | Purity | Updated |
---|---|---|---|---|---|
TCI Chemical | B0255 | 1g | $247 | >98.0%(T) | 2024/03/01 |
TRC | B701373 | 100mg | $90 | Not specified | 2021/12/16 |
Biosynth Carbosynth | FB62020 | 500mg | $105 | Not specified | 2021/12/16 |
Biosynth Carbosynth | FB62020 | 1g | $184 | Not specified | 2021/12/16 |
This pricing information suggests that the compound is primarily used for specialized research applications rather than large-scale industrial purposes .
Comparative Analysis with Similar Compounds
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate belongs to a broader family of Schiff base compounds, many of which share similar structural features and applications. Comparing this compound with related molecules provides context for understanding its unique properties.
One related compound mentioned in the search results is Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]- (CAS: 26227-73-6), which has a similar structural backbone but different substituent groups. While both compounds contain the imine linkage characteristic of Schiff bases, Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate incorporates the cinnamate ester group, which contributes to its specific applications in liquid crystal technologies .
The differences in structure between these related compounds result in distinct physical properties and applications, with Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate being particularly suited for optical applications due to its extended conjugation and specific functional groups .
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